4-Ethyl-1H-benzo[d]imidazol-6-amine

Medicinal Chemistry Synthetic Methodology Amide Synthesis

4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) features a unique 4-ethyl-6-amine substitution pattern delivering reliable acylation chemistry for amide library synthesis. Unlike generic benzimidazole amines, this position-defined scaffold eliminates synthetic variability and ensures reproducible biological data. With LogP 1.09, it balances organic solvent solubility with moderate lipophilicity. The core is a proven pharmacophore for AT1 receptor antagonists and CDK12/13 inhibitors, enabling targeted lead optimization. Ideal for medicinal chemistry, materials science, and chemical biology applications.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 177843-77-5
Cat. No. B069065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1H-benzo[d]imidazol-6-amine
CAS177843-77-5
Synonyms1H-Benzimidazol-5-amine,7-ethyl-(9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)N)NC=N2
InChIInChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyBBKIITYANULJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5): A Defined Benzimidazole Scaffold for Targeted Synthesis


4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) is a defined benzimidazole derivative with a molecular weight of 161.20 g/mol and a predicted LogP of 1.09, indicating moderate lipophilicity for organic solvent solubility . Its structure features a core benzimidazole ring with a specific ethyl substitution at the 4-position and a primary amine at the 6-position, creating a distinct molecular scaffold for targeted derivatization in medicinal chemistry and chemical biology applications .

Why Generic 'Benzimidazole Amine' Alternatives Cannot Substitute for 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5)


The selection of a benzimidazole scaffold for research or development is not a simple commodity decision. Small structural variations—such as the position of a methyl versus an ethyl group, or the location of a primary amine—profoundly alter physicochemical properties (e.g., LogP, solubility), chemical reactivity (e.g., acylation efficiency), and target binding. The specific 4-ethyl-6-amine substitution pattern on 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) creates a unique steric and electronic environment that dictates its behavior in key synthetic transformations, such as the formation of targeted amides [1]. Substituting a generic, non-positionally-defined 'benzimidazole amine' introduces unacceptable variability, potentially leading to failed syntheses, unreproducible biological data, and significant waste of research resources.

Quantitative Evidence for Differentiated Selection of 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5)


Chemical Reactivity: Quantitative Yield Advantage in Acylation for Amide Library Synthesis

The 6-amino group on the benzimidazole core of 4-Ethyl-1H-benzo[d]imidazol-6-amine undergoes acylation with aliphatic carboxylic acids to form corresponding amides in excellent yields, a key step for generating focused libraries of biologically active compounds [1]. A comparative class analysis of 6-amino benzimidazole derivatives shows this reaction proceeds with high efficiency, yielding excellent amounts of the target amide products. This established reactivity profile provides a reliable and high-yielding synthetic route, reducing the risk of project delays compared to using a less well-characterized or differently substituted benzimidazole amine.

Medicinal Chemistry Synthetic Methodology Amide Synthesis

Core Scaffold: Enabling Underexplored Chemistry in Key Drug Classes

Benzimidazole scaffolds, and specifically those with substitutions at the 6-position, are validated cores in major drug discovery programs, including potent, nanomolar-range angiotensin II AT1 receptor antagonists and CDK12/13 inhibitors [1][2]. The 6-amino group on 4-Ethyl-1H-benzo[d]imidazol-6-amine provides a versatile synthetic handle to elaborate this core. Unlike the highly substituted, commercial drug-like compounds, this simple building block allows researchers to explore novel chemical space in these high-value target classes, offering a strategic entry point for generating new intellectual property.

Medicinal Chemistry Angiotensin II Receptor Kinase Inhibition

Purity and Stability: Verified Chemical Identity for Reproducible Outcomes

The procurement of research-grade chemicals requires a high degree of confidence in molecular identity and purity to ensure experimental reproducibility. This compound is offered with full analytical characterization, including 1H NMR, 13C NMR, and IR spectral data, as well as single-crystal X-ray diffraction for unambiguous structural confirmation [1]. Furthermore, its predicted physical properties—a boiling point of 453.7±25.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³—are publicly documented, providing baseline parameters for handling and storage . These verified data points, often missing for custom-synthesized or generic alternatives, directly support the compound's immediate and reliable use in advanced research.

Analytical Chemistry Quality Control Reproducibility

Physicochemical Profile: Calculated Properties Guide Formulation and Handling

Key physicochemical properties for 4-Ethyl-1H-benzo[d]imidazol-6-amine have been computationally determined. The calculated LogP is 1.09, its exact mass is 161.095291, and its vapor pressure is estimated at 0.0±1.1 mmHg at 25°C . In contrast to many less characterized analogs, these data allow researchers to preemptively assess solubility (moderate lipophilicity), stability (low volatility), and potential for passive permeability, facilitating rational experimental design and formulation efforts from the outset.

Physical Chemistry Formulation ADME

Optimal Research and Procurement Scenarios for 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5)


Synthesis of Focused Benzimidazole Amide Libraries for Biological Screening

This compound is ideally suited for medicinal chemists building libraries of amide derivatives for high-throughput biological screening. The evidence demonstrates that the 6-amino group undergoes efficient acylation with carboxylic acids to yield targeted amides in excellent yields . This reliable and high-yielding transformation ensures that the synthetic effort is focused on generating diverse chemical matter rather than optimizing reaction conditions, thereby accelerating hit discovery or lead optimization campaigns.

Strategic Scaffold for Exploring New Chemical Space in AT1 Receptor or CDK12/13 Programs

For researchers in hypertension or oncology, this compound offers a strategic entry point to explore novel analogs around validated drug targets. The benzimidazole core, particularly with 6-position substitution, is a known pharmacophore for potent AT1 receptor antagonists and CDK12/13 inhibitors [1]. Starting with this relatively simple, versatile building block allows for the exploration of new chemical space around a proven scaffold, increasing the potential for generating novel and patentable intellectual property.

Core Reagent for Development of Novel Benzimidazole-Based Materials or Sensors

The combination of a heteroaromatic core, a primary amine handle, and defined physicochemical properties (LogP = 1.09) makes this compound suitable for applications in materials chemistry, such as the development of novel organic semiconductors, ligands for metal-organic frameworks (MOFs), or fluorescent sensors . The amine group provides a convenient site for conjugation to polymers or surfaces, while the ethyl group and benzimidazole core impart specific electronic and steric properties that can be tailored for a desired function.

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